

Spectroscopic Profile of 6-Chloroquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloroquinoxaline

Cat. No.: B1265817

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **6-Chloroquinoxaline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **6-Chloroquinoxaline**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **6-Chloroquinoxaline** exhibits distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.85	d	1.8
H-3	8.80	d	1.8
H-5	8.08	d	9.1
H-7	7.95	d	2.4
H-8	7.68	dd	9.1, 2.4

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the eight carbon atoms of **6-Chloroquinoxaline** are listed below.

Carbon	Chemical Shift (δ , ppm)
C-2	146.3
C-3	145.2
C-5	131.6
C-6	132.5
C-7	129.8
C-8	130.5
C-4a	142.1
C-8a	141.8

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of **6-Chloroquinoxaline** shows a prominent molecular ion peak ($[M]^+$) corresponding to its monoisotopic mass. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion, with a significant $M+2$ peak approximately one-third the intensity of the M^+ peak.^[1]

m/z	Relative Intensity (%)	Assignment
164	100	$[M]^+$ ($C_8H_5^{35}ClN_2$)
166	32	$[M+2]^+$ ($C_8H_5^{37}ClN_2$)
129	45	$[M-Cl]^+$
102	30	$[M-Cl-HCN]^+$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for **6-Chloroquinoxaline** are presented below, with wavenumbers given in reciprocal centimeters (cm^{-1}).

Wavenumber (cm^{-1})	Intensity	Assignment
3060-3020	Medium	Aromatic C-H stretch
1610, 1580, 1480	Medium-Strong	C=C and C=N stretching vibrations (aromatic ring)
1150	Strong	C-Cl stretch
880, 830	Strong	C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

A sample of 5-10 mg of **6-Chloroquinoxaline** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry Protocol

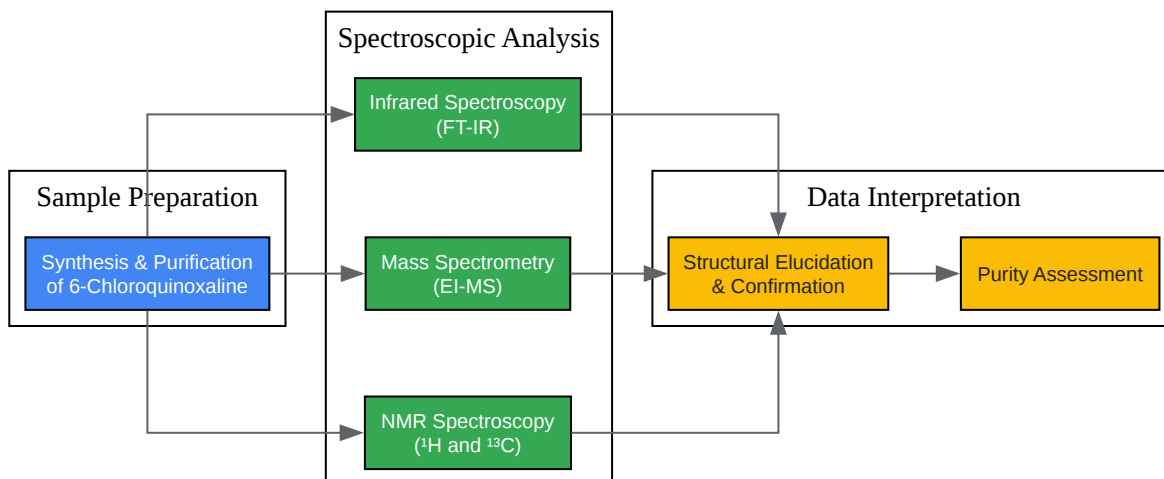
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the solid **6-Chloroquinoxaline** sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy Protocol

The IR spectrum of solid **6-Chloroquinoxaline** is typically recorded using the KBr pellet technique. A few milligrams of the compound are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-Chloroquinoxaline**.



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References

- 1. chemguide.co.uk [chemguide.co.uk]
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